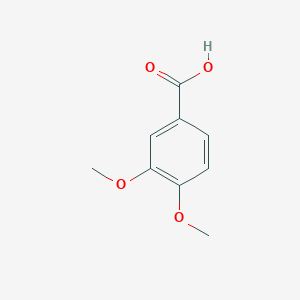

3,4-Dimethoxybenzoic acid

Beschreibung

Contextualization within the Class of Benzoic Acid Derivatives

3,4-Dimethoxybenzoic acid is a member of the benzoic acid derivative family. lookchem.comnih.gov Specifically, it is a dimethoxy-substituted benzoic acid, where methoxy groups (-OCH3) are attached to the 3 and 4 positions of the benzene ring. lookchem.com This structural arrangement places it within the class of p-methoxybenzoic acids and their derivatives. hmdb.cafoodb.ca The parent compound, benzoic acid, consists of a benzene ring attached to a carboxyl group (-COOH). The addition of the two methoxy groups to the benzene ring significantly influences the molecule's chemical properties, such as its polarity and solubility. ontosight.ai

The compound's chemical formula is C9H10O4, and it has a molecular weight of approximately 182.17 g/mol . nih.gov It is described as a white, crystalline substance. innospk.com The structure of this compound allows it to serve as a versatile intermediate in the synthesis of a wide array of other organic compounds. ontosight.ailookchem.com

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source |

|---|---|---|

| CAS Number | 93-07-2 | ontosight.ai |

| Molecular Formula | C9H10O4 | ontosight.ainih.gov |

| Molecular Weight | 182.17 g/mol | nih.gov |

| Melting Point | 179-182 °C | innospk.com |

| Appearance | White crystalline powder | innospk.com |

Natural Occurrence and Biosynthetic Precursors

This compound occurs naturally in a variety of plant species and some fungi. ontosight.aiwikipedia.org It has been identified in plants such as Hypericum laricifolium, Artemisia sacrorum, Zeyheria montana, Goniothalamus amuyon, and Spiraea formosana. nih.govwikipedia.org The compound is also found in edible sources like the cauliflower mushroom (Sparassis crispa), coriander, and olives. hmdb.cafoodb.cachemicalbook.com Additionally, it has been detected in the fruits of Phyllanthus emblica and in Trollius chinensis. thegoodscentscompany.com

The biosynthesis of this compound often involves protocatechuic acid as a precursor. ontosight.ailookchem.com The process can involve the methylation of protocatechuic acid. ontosight.ai In some microbial metabolic pathways, such as in certain white-rot fungi, veratric acid can be demethylated to form vanillic acid and isovanillic acid, which are then further metabolized to protocatechuic acid. researchgate.netthieme-connect.com The degradation of lignin, a complex polymer in plant cell walls, can also lead to the formation of veratric acid and related compounds. researchgate.net

Table 2: Natural Sources of this compound

| Organism Type | Specific Examples | Source |

|---|---|---|

| Plants | Hypericum laricifolium, Artemisia sacrorum, Zeyheria montana, Goniothalamus amuyon, Spiraea formosana, Coriander, Olive, Phyllanthus emblica, Trollius chinensis | nih.govhmdb.cafoodb.cawikipedia.orgthegoodscentscompany.com |

| Fungi | Sparassis crispa (cauliflower mushroom) | chemicalbook.com |

Historical Development of Scholarly Investigations

Scholarly investigation into this compound has evolved from its initial identification in natural sources to its synthesis and exploration of its chemical and biological properties. Early research focused on its isolation from various plants and its characterization as a natural product.

More recent research has delved into its potential applications. For instance, studies have explored its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules. lookchem.com Its antioxidant and anti-inflammatory properties have also been a subject of investigation. medchemexpress.com Furthermore, its metabolism by various microorganisms, such as the bacterium Pseudomonas putida and white-rot fungi like Phlebia radiata, has been studied to understand the degradation pathways of aromatic compounds in the environment. researchgate.netnih.gov The synthesis of veratric acid has also been a focus, with methods being developed for its production from precursors like acetovanillon. researchgate.net More recent studies have continued to explore its synthesis, with optimization studies for reactions like the haloform reaction to improve yield. acs.org

Eigenschaften

IUPAC Name |

3,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUAQNGYDSHRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059077 | |

| Record name | 3,4-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Monohydrate: Odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Veratric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19724 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-07-2 | |

| Record name | Veratric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERATRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1YY04E7RR4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Sophisticated Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Approaches for 3,4-Dimethoxybenzoic Acid

This compound, also known as veratric acid, can be synthesized through various chemical pathways. Common methods include the oxidation of 3,4-dimethoxybenzaldehyde or the methylation of protocatechuic acid. ontosight.ai Another significant industrial synthesis route starts from acetovanillone, which is first methylated to yield 3,4-dimethoxyacetophenone, followed by a haloform reaction to produce this compound. acs.org

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound from 3,4-dimethoxyacetophenone via the haloform reaction has been a subject of optimization studies to improve yield. acs.org Research has shown that manipulating several process variables can significantly enhance the yield of the desired product. acs.org

Key factors for achieving a high yield (around 90%) include:

Initiating the reaction at a relatively low temperature. acs.org

Employing a short addition time for reagents. acs.org

Using a high reaction temperature after the initial phase. acs.org

Adding a significant excess of sodium hypochlorite. acs.org

Utilizing an excess amount of sodium hydroxide. acs.org

Maintaining a short to medium reaction time. acs.org

These optimized conditions not only boost the yield of this compound but also provide a method to control the formation of the side product, 2-chloro-4,5-dimethoxybenzoic acid. acs.org

Application of Green Chemistry Principles in Synthetic Routes

Efforts have been made to develop more environmentally friendly synthetic methods for derivatives of this compound. One such approach involves the solvent-free, one-pot synthesis of hydrazides from their corresponding acids using microwave irradiation. researchgate.net This method has been demonstrated to be superior to conventional techniques when evaluated by green chemistry metrics such as the E-factor (environmental factor), atom economy, and reaction mass efficiency. researchgate.net

Another example of a greener approach is the use of dicyclohexylcarbodiimide (DCC) as a catalyst for the esterification of veratric acid with methanol to produce methyl 3,4-dimethoxybenzoate. google.com This method offers several advantages over the traditional use of concentrated sulfuric acid, including milder reaction conditions (below 45 °C), shorter reaction times (1-5 hours), and higher product yields. google.com Importantly, the DCC and the solvent can be recycled, minimizing waste generation. google.com

Synthesis of Structurally Modified this compound Derivatives

The core structure of this compound can be readily modified to generate a diverse range of derivatives with potential applications in various fields.

Esterification and Amidation Transformations

The carboxylic acid group of this compound is a prime site for modification through esterification and amidation reactions. guidechem.comcymitquimica.com

Esterification:

Methyl 3,4-dimethoxybenzoate: This ester can be synthesized by reacting this compound with methanol. google.com A green synthetic route utilizes dicyclohexylcarbodiimide (DCC) as a catalyst, offering mild reaction conditions and high yields. google.com

Ethyl 3,4-dimethoxybenzoate: This is typically prepared through the esterification of this compound with ethanol, often catalyzed by an acid like sulfuric acid. ontosight.ai

4-Bromobutyl 3,4-dimethoxybenzoate: This derivative is synthesized by reacting this compound with 4-bromobutanol in the presence of p-toluenesulfonic acid in toluene at elevated temperatures. amazonaws.com

Other Esters: A variety of other esters have been synthesized, including 3,4-Dimethoxy-benzoic acid 4-formyl-2-methoxy-phenyl ester and 3,4-Dimethoxy-benzoic acid 1-methyl-2-morpholin-4-yl-ethyl ester. scbt.comontosight.ai

Amidation:

3,4-Dimethoxybenzamide: The carboxyl group can be converted to an amide. For instance, treatment with sulfuryl chloride followed by cold ammonium hydroxide solution yields the corresponding amide. guidechem.com

N-Substituted Amides: this compound can be reacted with various amines to form N-substituted amides. The initial step often involves converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride. guidechem.comgoogle.com For example, 3,4-dimethoxybenzoyl chloride can then react with amines to form the desired amide derivatives.

This compound, 2,5-dioxo-1-pyrrolidinyl ester: This activated ester, useful for subsequent amidation reactions, can be prepared from this compound and N-hydroxysuccinimidyl trifluoroacetate, yielding a white solid. nih.gov

Table 1: Examples of Esterification and Amidation Derivatives of this compound

| Derivative Name | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Methyl 3,4-dimethoxybenzoate | This compound, Methanol | Dicyclohexylcarbodiimide (DCC), <45°C | google.com |

| Ethyl 3,4-dimethoxybenzoate | This compound, Ethanol | Sulfuric acid catalyst | ontosight.ai |

| 4-Bromobutyl 3,4-dimethoxybenzoate | This compound, 4-Bromobutanol | p-Toluenesulfonic acid, Toluene, 105-115°C | amazonaws.com |

| 3,4-Dimethoxybenzamide | This compound | Sulfuryl chloride, Tetrahydrofuran, then Ammonium hydroxide | guidechem.com |

| 3,4-Dimethoxybenzoyl chloride | This compound | Thionyl chloride, N,N-Dimethylformamide, Tetrahydrofuran | google.com |

| This compound, 2,5-dioxo-1-pyrrolidinyl ester | This compound | N-hydroxysuccinimidyl trifluoroacetate, Pyridine, THF | nih.gov |

Halogenation and Other Aromatic Substitutions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. uomustansiriyah.edu.iq

Halogenation:

Bromination: The bromination of this compound can yield different products depending on the reaction conditions. For example, reacting it with bromine in concentrated hydrochloric acid can produce 2-bromo-4,5-dimethoxybenzoic acid with high yield and purity. googleapis.com

Chlorination: The synthesis of 2-chloro-4,5-dimethoxybenzoic acid can occur as a side product during the haloform reaction for the synthesis of this compound. acs.org

Fluorination: The introduction of a fluorine atom can be achieved through electrophilic aromatic substitution, leading to compounds like 2-fluoro-3,4-dimethoxybenzoic acid. smolecule.com

Nitration:

The nitration of this compound with concentrated nitric acid can lead to the formation of 4,5-dimethoxy-2-nitrobenzoic acid. google.com A notable side reaction during this process is decarboxylation, which can produce up to 20% of 3,4-dimethoxybenzene as a byproduct. google.com

Table 2: Examples of Halogenation and Nitration Derivatives

| Derivative Name | Reagents | Key Conditions | Reference |

|---|---|---|---|

| 2-Bromo-4,5-dimethoxybenzoic acid | Bromine, Concentrated HCl | 20-25°C, 6 hours | |

| 2-Chloro-4,5-dimethoxybenzoic acid | Sodium hypochlorite, Sodium hydroxide | Side product in haloform reaction | acs.org |

| 4,5-Dimethoxy-2-nitrobenzoic acid | Concentrated nitric acid | Cooled, then stirred for 60 minutes | google.com |

Hybrid Molecule Construction and Conjugation

The versatile chemical nature of this compound allows for its incorporation into more complex molecular architectures and hybrid molecules.

Sulfonamide and Thiadiazole Derivatives: Research has focused on synthesizing novel derivatives by reacting 3,4-dimethoxybenzohydrazide (derived from this compound) with compounds like 4-nitrophenyl isothiocyanate and 4-nitrobenzenesulfonyl chloride. These reactions aim to create molecules containing both sulfonamide and thiadiazole moieties, which are of interest in pharmaceutical chemistry.

Conjugation with Amino Acids: this compound can be conjugated with amino acids. For example, metabolic studies have identified 3,3',4,4'-tetramethoxy-l-ornithuric acid (2,5-bis-(3,4-dimethoxybenzoylamino)pentanoic acid) as a metabolite, indicating the in vivo conjugation of this compound with ornithine. chemfaces.com

These strategies demonstrate the utility of this compound as a versatile building block for the synthesis of a wide array of derivatives with tailored properties.

Precursor-Based Synthetic Pathways for this compound

The synthesis of this compound, also known as veratric acid, is accomplished through various precursor-based methodologies. These pathways primarily involve the oxidation of corresponding aldehydes or alcohols, or the methylation of hydroxylated precursors. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Oxidation of Veratraldehyde

A predominant and extensively studied method for synthesizing this compound is the oxidation of veratraldehyde (3,4-dimethoxybenzaldehyde). ontosight.ai This aldehyde is a readily available starting material, often prepared through the methylation of vanillin. atamanchemicals.com The oxidation of the aldehyde functional group to a carboxylic acid can be achieved using several oxidizing agents and conditions.

Spontaneous air oxidation is a known reaction pathway, where veratraldehyde oxidizes to the odorless this compound upon exposure to air. atamanchemicals.com This autoxidation process is reported to be autocatalytic, meaning it is catalyzed by the reaction products, and can be activated by light and catalyzed by salts of transition metals. atamanchemicals.com

For more controlled and efficient industrial production, catalytic air oxidation has been optimized. A kinetic study demonstrated that using cobalt acetate as a catalyst at a temperature of 130 °C and an air pressure of 1 MPa can lead to a 100% conversion of veratraldehyde with 99% selectivity for veratric acid within 3 hours. acs.orgacs.org The reaction was determined to be first-order with respect to veratraldehyde. acs.org The activation energy for this process was calculated to be 60 kJ/mol. acs.org

Besides air, other oxidizing agents are also employed. The use of potassium permanganate is a classic, though more costly, method for this transformation. acs.org A more recent, cost-effective, and environmentally conscious approach utilizes hydrogen peroxide as the oxidant. google.com This process involves reacting veratraldehyde with hydrogen peroxide in an aqueous solution in the presence of an alkali, such as liquid caustic soda. google.comgoogle.com This method avoids organic solvents, reducing material costs and improving production efficiency, with reported liquid phase contents of the product reaching above 99.5%. google.com

| Precursor | Oxidizing Agent/Catalyst | Key Conditions | Yield/Selectivity | Reference(s) |

| Veratraldehyde | Air / Cobalt Acetate | 130 °C, 1 MPa air pressure | 99% selectivity at 100% conversion | acs.orgacs.org |

| Veratraldehyde | Hydrogen Peroxide / Alkali | 30-35 °C, Aqueous solution | >99.5% liquid phase content | google.com |

| Veratraldehyde | Potassium Permanganate | Not specified | Not specified | acs.org |

| Veratraldehyde | Air | Ambient conditions | Spontaneous reaction | atamanchemicals.com |

Methylation of Phenolic Precursors

Another significant synthetic strategy involves the methylation of precursors containing hydroxyl groups on the benzene ring.

From Protocatechuic Acid: this compound can be synthesized via the methylation of protocatechuic acid (3,4-dihydroxybenzoic acid). ontosight.ai This method directly introduces the two methoxy groups required.

From Vanillic Acid: A multi-step synthesis starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid) is also utilized. This pathway typically involves an initial esterification of the carboxylic acid group, followed by etherification of the remaining phenolic hydroxyl group using an alkyl halide in the presence of a base like potassium carbonate. The final step is the hydrolysis of the ester to yield this compound. researchgate.net

From Vanillin: While not a direct precursor, vanillin (4-hydroxy-3-methoxybenzaldehyde) is a common starting material. It is first methylated to form veratraldehyde, which is then oxidized to this compound as described in the previous section. atamanchemicals.com The methylation of vanillin is typically carried out using dimethyl sulfate in an alkaline medium. atamanchemicals.com

| Precursor | General Reaction | Intermediate(s) | Reference(s) |

| Protocatechuic Acid | Methylation | None | ontosight.ai |

| Vanillic Acid | Esterification, Etherification, Hydrolysis | Vanillic acid ester | researchgate.net |

| Vanillin | Methylation, Oxidation | Veratraldehyde | atamanchemicals.com |

Other Synthetic Routes

Less common but noteworthy synthetic pathways have also been reported:

Oxidation of Veratryl Alcohol: this compound can be formed from the oxidation of veratryl alcohol. However, this reaction can be challenging to control, as over-oxidation of the intermediate veratraldehyde may occur, though selective oxidation to the aldehyde is also a focus of research. acs.orgrsc.org

From 3,4-Dimethoxyacetophenone: An optimization study reported the synthesis of this compound from 3,4-dimethoxyacetophenone via the haloform reaction. By modeling the process, the yield was improved from approximately 60% to 90%. acs.org

From Creosol: A multi-step synthesis starting from creosol has been described in the literature. ias.ac.in

It is important to note that direct oxidation of veratrole (1,2-dimethoxybenzene) to this compound is not a viable route. An oxidizable functional group, such as an aldehyde or alcohol, must first be installed on the veratrole ring. sciencemadness.org

Reactivity and Advanced Reaction Mechanisms of 3,4-dimethoxybenzoic Acid

Acid-Catalyzed Reactions and Decarboxylation Pathways

3,4-Dimethoxybenzoic acid, also known as veratric acid, exhibits notable reactivity under acidic conditions, particularly in decarboxylation reactions. The rate of these reactions is significantly influenced by the presence of electron-releasing substituents on the aromatic ring.

Under liquefaction-relevant conditions (400 °C), the decarboxylation of benzoic acids is promoted by the presence of hydroxyl groups in the ortho or para positions. In contrast, this compound shows a lesser degree of decarboxylation, with about 25% of the starting material remaining as the free acid after one hour. nist.gov The primary products of its decomposition under these conditions include dimethoxybenzene and guaiacol. nist.gov The general mechanism for acid-catalyzed decarboxylation involves the electrophilic attack of a proton, which displaces the carboxyl group. nist.gov

Studies on the acid-catalyzed decarboxylation of the related 2,4-dimethoxybenzoic acid reveal that the reaction rate is dependent on the acidity of the solution, which is consistent with the formation of the conjugate acid. acs.orgnih.gov However, the direct formation of protonated CO2 is energetically unfavorable. acs.orgnih.gov Density Functional Theory (DFT) calculations suggest a mechanism that avoids this high-energy intermediate. The proposed pathway involves an initial proton transfer from the carboxyl group to a water molecule, occurring concurrently with the C-C bond cleavage. This process directly yields 1,3-dimethoxybenzene and carbon dioxide. acs.orgnih.gov

Further mechanistic insights from carbon kinetic isotope effects (CKIE) on the decarboxylation of 2,4-dimethoxybenzoic acid indicate that C-C bond cleavage is part of the rate-determining step. nih.gov The observed CKIE value (k¹²/k¹³) of 1.022 is smaller than typical values for decarboxylation, suggesting a complex rate-determining process. nih.gov Computational analysis points to two partially rate-determining steps: the transfer of a second proton to the adjacent phenyl carbon and the subsequent C-C cleavage, which also involves the transfer of the carboxyl proton to a water molecule. nih.gov

During the nitration of this compound using concentrated nitric acid, decarboxylation can occur as a side reaction, leading to the formation of 3,4-dimethoxy-1-nitrobenzene as a byproduct. google.com This decarboxylated impurity can be removed by treatment with a base like potassium hydroxide, which dissolves the desired nitrobenzoic acid, allowing the insoluble byproduct to be filtered off. google.com

Table 1: Products of Decarboxylation of Benzoic Acids at 400°C

| Starting Material | Major Products | Extent of Decarboxylation |

| 4-Hydroxybenzoic acid | Phenol, coupling products | Nearly complete |

| Vanillic acid | Guaiacol, catechol, methylcatechols | Nearly complete nist.gov |

| This compound | Dimethoxybenzene, guaiacol | ~75% (25% recovered as free acid) nist.gov |

| Benzoic acid | - | 3-4% nist.gov |

Photochemical Reactions and Cleavage Mechanisms

While direct photochemical studies on this compound are limited in the provided context, research on related compounds like 3',5'-dimethoxybenzoin (DMB) and 3,4-dimethoxycinnamic acid provides insights into potential photochemical behaviors.

The photochemical reaction of DMB, a benzoin derivative, involves a photo-induced α-cleavage (Norrish Type I reaction). mdpi.com This reaction proceeds from the nπ* triplet state following a rapid intersystem crossing. The cleavage results in the formation of phenyl radicals. The presence of two methoxy groups in DMB stabilizes the resulting alcohol radical, leading to a stronger driving force for cleavage and a higher quantum yield of photodissociation compared to the parent molecule, benzoin. mdpi.com

Studies on the solid-state [2+2] photodimerization of 3,4-dimethoxycinnamic acid highlight how crystal packing influences photochemical reactivity and photomechanical behavior. nih.gov Different polymorphs of this compound exhibit different reaction rates and yields, which can be rationalized by the degree of molecular movement required for the reaction within the crystal lattice. nih.gov

In the context of photocatalysis, the electron-rich 3,4-OMe-BI-OAc has been shown to improve the yield of γ-amino-alkyne synthesis. sioc.ac.cn This suggests that dimethoxy-substituted phenyl rings can play a role in modulating photochemical reactions.

Table 3: Photochemical Properties of Related Dimethoxy Compounds

| Compound | Reaction Type | Key Findings |

| 3',5'-Dimethoxybenzoin (DMB) | Photo-induced α-cleavage (Norrish Type I) | Methoxy groups stabilize the resulting radical, increasing the quantum yield of photodissociation. mdpi.com |

| 3,4-Dimethoxycinnamic acid | Solid-state [2+2] photodimerization | Crystal packing and molecular movement within the lattice control the reaction rate and yield. nih.gov |

Studies on Reaction Kinetics and Thermodynamics

Kinetic and thermodynamic studies provide a quantitative understanding of the reactions involving this compound and its isomers.

For the acid-catalyzed decarboxylation of 2,4-dimethoxybenzoic acid, the reaction rate is directly proportional to the concentration of the protonated form of the carboxylic acid. nih.gov The carbon kinetic isotope effect (CKIE) for this reaction was determined to be 1.022. nih.gov While this value confirms that C-C bond cleavage is part of the rate-determining step, its relatively small magnitude suggests a multi-step rate-determining process. nih.gov Computational modeling supports a mechanism with two partially rate-determining steps: proton transfer to the phenyl ring and the concerted C-C bond cleavage and proton transfer to a water molecule. The calculated intrinsic CKIE for the C-C bond cleavage step alone is 1.051. nih.gov

In enzymatic reactions, the kinetics of this compound metabolism have been quantified. The in vitro O-demethylation of 3,4-[4-methoxyl-¹⁴C]dimethoxybenzoate by proteins from Sporomusa ovata proceeds at a specific rate of 200 nmol h⁻¹ mg of protein⁻¹. bohrium.com In the same organism, a distinct methyl transferase demethylates methyl-tetrahydrofolate using cob(I)alamin as a methyl acceptor at a rate of 48 nmol min⁻¹ mg of protein⁻¹. bohrium.com

Kinetic studies of the lignin peroxidase-catalyzed oxidation of phenolic substrates show a correlation between the steady-state parameters, Km and kcat, and the pre-steady-state kinetic parameters, Kd and k. sigmaaldrich.com This indicates a relationship between substrate binding and the catalytic rate of the enzyme.

The synthesis of this compound via the Baeyer-Villiger oxidation of 3,4-dimethoxybenzaldehyde with hydrogen peroxide and formic acid proceeds over 24 hours at 50°C. beilstein-journals.org

Table 4: Kinetic and Thermodynamic Data for Reactions of Dimethoxybenzoic Acids

| Reaction | Compound | Parameter | Value | Significance |

| Acid-Catalyzed Decarboxylation | 2,4-Dimethoxybenzoic acid | Carbon Kinetic Isotope Effect (k¹²/k¹³) | 1.022 nih.gov | Indicates C-C cleavage is part of a complex, multi-step rate-determining process. nih.gov |

| Acid-Catalyzed Decarboxylation | 2,4-Dimethoxybenzoic acid | Intrinsic CKIE (calculated) | 1.051 nih.gov | Represents the isotope effect for the C-C bond cleavage step alone. nih.gov |

| Enzymatic O-Demethylation | 3,4-[4-methoxyl-¹⁴C]dimethoxybenzoate | Specific Rate (S. ovata) | 200 nmol h⁻¹ mg protein⁻¹ bohrium.com | Quantifies the rate of the initial demethylation step. bohrium.com |

| Enzymatic Methyl Transfer | Methyl-tetrahydrofolate | Specific Rate (S. ovata) | 48 nmol min⁻¹ mg protein⁻¹ bohrium.com | Quantifies the rate of a subsequent methyl transfer step in the metabolic pathway. bohrium.com |

Advanced Spectroscopic Characterization and Analytical Methodologies

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Molecular Structure and Bonding

Vibrational spectroscopy is a cornerstone for elucidating the molecular structure and bonding characteristics of 3,4-dimethoxybenzoic acid.

Fourier Transform Infrared (FTIR) Spectroscopy has been extensively used to identify the functional groups and vibrational modes of the molecule. researchgate.net The FTIR spectrum of this compound, typically recorded in the range of 4000–400 cm⁻¹, reveals distinct peaks corresponding to specific molecular vibrations. researchgate.net A prominent band around 1700 cm⁻¹ is attributed to the C=O stretching vibration of the carboxylic acid group. scielo.br Other significant vibrations include those at 1677 cm⁻¹ (C-O stretching), 1591 cm⁻¹, 1517 cm⁻¹, 1423 cm⁻¹, 1268 cm⁻¹, 1186 cm⁻¹, 1108 cm⁻¹, 1024 cm⁻¹, 921 cm⁻¹, 759 cm⁻¹, 628 cm⁻¹, and 528 cm⁻¹. researchgate.net The peak at 1423 cm⁻¹ is associated with the COO- group, while the C-H in-plane bending appears at 1268 cm⁻¹. researchgate.net A strong absorption at 1024 cm⁻¹ corresponds to the methyl group of the benzoic acid with -CH₃ rocking vibrations. researchgate.net The stretching modes of the C-H bonds in the methyl groups are observed in the region of 2920-2970 cm⁻¹ (asymmetric) and 2820-2840 cm⁻¹ (symmetric). scielo.br

Raman Spectroscopy , while less commonly reported in the readily available literature for this specific compound, complements FTIR by providing information on non-polar bonds and is particularly useful for studying the crystalline structure and molecular symmetry. researchgate.net

Interactive Table: Key FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C=O Stretch (Carboxylic Acid) | ~1700 | scielo.br |

| C-O Stretch | 1677 | researchgate.net |

| Aromatic Ring Vibrations | 1591, 1517 | researchgate.net |

| COO- Group Vibration | 1423 | researchgate.net |

| C-H In-plane Bending | 1268 | researchgate.net |

| -CH₃ Rocking Vibration | 1024 | researchgate.net |

| Asymmetric C-H Stretch (CH₃) | 2920-2970 | scielo.br |

| Symmetric C-H Stretch (CH₃) | 2820-2840 | scielo.br |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms within the this compound molecule.

¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms (protons). The ¹H NMR spectrum of this compound typically shows signals corresponding to the aromatic protons and the protons of the two methoxy groups. The exact chemical shifts can vary slightly depending on the solvent used.

¹³C NMR Spectroscopy details the carbon framework of the molecule. The spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the methoxy groups.

Interactive Table: Representative NMR Data for this compound Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes | Reference |

| ¹H | 12.9 | s | Carboxylic acid proton | rsc.org |

| ¹H | 7.38 - 8.19 | d, dd | Aromatic protons | rsc.org |

| ¹H | ~3.8 - 4.1 | s | Methoxy group protons | rsc.org |

| ¹³C | ~167-170 | C | Carboxyl carbon | rsc.org |

| ¹³C | ~110 - 154 | C, CH | Aromatic carbons | rsc.org |

| ¹³C | ~56 | CH₃ | Methoxy carbons | rsc.org |

Note: The exact chemical shifts are dependent on the solvent and specific derivative. The data presented is a general representation from related structures.

Mass Spectrometry (MS and MS/MS) for Molecular Fragmentation Analysis and Metabolite Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for studying its fragmentation patterns. The monoisotopic molecular weight of this compound is 182.057908808 g/mol . hmdb.ca

Electron Ionization Mass Spectrometry (EI-MS) often leads to characteristic fragmentation of the molecule.

Electrospray Ionization (ESI-MS) , particularly when coupled with tandem mass spectrometry (MS/MS), is crucial for structural elucidation and metabolite identification. chemfaces.com In negative ion mode, the deprotonated molecule can undergo fragmentation, such as the elimination of carbon dioxide and formaldehyde through an α-elimination process. rsc.org This technique has been instrumental in identifying metabolites of this compound. For instance, studies have shown that O-demethylation occurs, primarily at the para-methoxyl function, leading to the formation of 4-hydroxy-3-methoxybenzoic acid. chemfaces.com Further metabolic products, such as amino acid conjugates, have also been characterized using MS/MS. chemfaces.com

X-ray Diffraction (Single-Crystal and Powder) for Crystalline Structure Elucidation

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in the crystalline state of this compound.

Single-Crystal X-ray Diffraction analysis has revealed that this compound crystallizes in the centrosymmetric triclinic space group P-1. researchgate.net The unit cell parameters have been determined as a = 4.8727(5) Å, b = 8.4926(7) Å, c = 11.2333(14) Å, with α = 101.365(8)°, β = 102.010(8)°, and γ = 105.784(8)°. researchgate.net The structure consists of hydrogen-bonded dimers formed across an inversion center. researchgate.net The carboxylic acid group is slightly twisted from the plane of the benzene ring. researchgate.net

Powder X-ray Diffraction (PXRD) is used to analyze the crystallinity and phase purity of bulk samples of this compound. researchgate.netscielo.br The experimental powder patterns are compared with patterns calculated from single-crystal X-ray diffraction data to confirm the crystal structure. researchgate.net Studies have shown that the compound exists as a polycrystalline material with varying degrees of crystallinity. scielo.br

Interactive Table: Crystal Data for this compound

| Parameter | Value | Reference |

| Crystal System | Triclinic | researchgate.netresearchgate.net |

| Space Group | P-1 | researchgate.netresearchgate.net |

| a (Å) | 4.8727(5) | researchgate.net |

| b (Å) | 8.4926(7) | researchgate.net |

| c (Å) | 11.2333(14) | researchgate.net |

| α (°) | 101.365(8) | researchgate.net |

| β (°) | 102.010(8) | researchgate.net |

| γ (°) | 105.784(8) | researchgate.net |

| Z | 2 | researchgate.net |

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are essential for the separation, identification, and quantification of this compound, especially in complex mixtures such as biological samples or food products.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. acmec.com.cn Reverse-phase (RP) HPLC methods are common, often utilizing a C18 column. sielc.com A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for the quantification of this compound. phcogres.com This technique uses multiple reaction monitoring (MRM) in positive ionization mode to check for precursor and product ions, allowing for precise quantification even in complex matrices. phcogres.com This method has been validated according to ICH guidelines for specificity, linearity, precision, and accuracy. phcogres.com

Besides HPLC, other advanced separation techniques can be employed for the analysis of this compound. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another powerful tool, particularly after derivatization of the analyte. chemfaces.com For instance, derivatization with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) allows for the determination of related dimethylbenzoic acids. researchgate.net

Q & A

Q. How is the solubility of 3,4-Dimethoxybenzoic acid experimentally determined in organic solvents?

Methodological Answer: Solubility is typically measured using gravimetric or spectrophotometric methods. For example, excess solute is dissolved in a solvent under controlled temperature (e.g., 25°C) and agitated until equilibrium. The saturated solution is filtered, and the solute concentration is quantified via HPLC or UV-Vis spectroscopy. Data for this compound in alkanones, binary solvent mixtures, and miscellaneous organic solvents (e.g., ethanol, acetone) are available in IUPAC-NIST reports, with deviations noted between experimental and Abraham model predictions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Personal protective equipment (PPE) including gloves, lab coats, and goggles is mandatory. Avoid inhalation and contact with skin/eyes, as the compound is a combustible solid (WGK 3) and may cause irritation (R36/37/38). Work in a fume hood, and follow waste disposal guidelines per local regulations. Safety data sheets (SDS) recommend using S26 (rinse eyes) and S37/39 (wear gloves) protocols .

Q. How is this compound utilized as an internal standard in organic acid profiling?

Methodological Answer: In GC-MS analysis, this compound serves as an internal standard (IS) due to its stable ionization properties and distinct retention time. After derivatization (e.g., methoximation and tert-butyldimethylsilylation), it normalizes peak areas of target analytes (e.g., lactic acid, pyruvic acid) in microbial culture media. This method reduces variability in sample preparation and instrument response .

Advanced Research Questions

Q. How can discrepancies between experimental and computational solubility data for this compound be resolved?

Methodological Answer: Discrepancies arise from limitations in the Abraham solvation model, which assumes ideal solvent-solute interactions. To address this:

Validate experimental conditions (e.g., purity, temperature control).

Refine model parameters (e.g., hydrogen-bond acidity/basicity) using multivariate regression.

Incorporate solvent-specific activity coefficients or molecular dynamics simulations.

IUPAC-NIST data show deviations in polar aprotic solvents (e.g., DMSO), suggesting hydrogen-bonding interactions require recalibration .

Q. What synthetic routes are effective for producing this compound derivatives like its anhydride (DMBA)?

Methodological Answer: DMBA synthesis involves dehydrating this compound using acetic anhydride or thionyl chloride. Key steps:

React the acid with excess dehydrating agent under reflux.

Monitor reaction progress via TLC or FT-IR for carbonyl stretching (C=O at ~1800 cm⁻¹).

Purify via recrystallization (e.g., ethyl acetate/hexane). Challenges include hydrolysis sensitivity; anhydrous conditions and inert atmospheres (N₂/Ar) are critical .

Q. How do methoxy substituents influence the reactivity of this compound in esterification or electrophilic substitution?

Methodological Answer: The electron-donating methoxy groups at positions 3 and 4 activate the aromatic ring toward electrophilic substitution (e.g., nitration) at the para position relative to the carboxylic acid. For esterification:

Use acid-catalyzed Fischer esterification (H₂SO₄, methanol).

Monitor by NMR for methyl ester formation (δ ~3.9 ppm for OCH₃).

Steric hindrance from methoxy groups may reduce reaction rates compared to unsubstituted benzoic acid .

Q. What advanced analytical techniques validate the purity and structure of this compound in synthetic workflows?

Methodological Answer:

Purity: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm).

Structural Confirmation:

- ¹H/¹³C NMR: Methoxy protons (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.4 ppm).

- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry: ESI-MS m/z 183.1 [M+H]⁺ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.